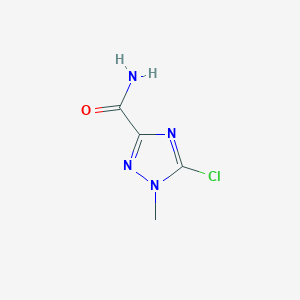

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide

Overview

Description

“5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound with the molecular formula C3H4ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxylic acid hydrazides . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also contains a methyl group (CH3) and a carboxamide group (CONH2) attached to the triazole ring .Chemical Reactions Analysis

1,2,4-Triazole derivatives, such as “this compound”, can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium (II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 117.54 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 67.2 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were explored, demonstrating significant findings in chemical reactions and spectroscopic characteristics (Dzygiel et al., 2004).

- Another study focused on the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, revealing their potent antimicrobial effects against several bacterial and fungal strains, highlighting the potential of triazole derivatives in antimicrobial applications (Pokhodylo et al., 2021).

- A research on anticancer nucleosides based on 1,2,4-triazole nucleosides provided insights into the synthesis of new compounds with potential applications in cancer treatment (Lei et al., 2014).

Energetic Compounds and Nitrogen-Rich Applications

- The synthesis and properties of nitrogen-rich energetic compounds, including 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, were investigated for potential use in energetic materials (Qin et al., 2016).

- Research on perfluoroalkyl-1,2,4-triazole-carboxamides through ANRORClike rearrangement showcased a new method for forming triazoles, indicating applications in material sciences and chemistry (Piccionello et al., 2009).

Antimicrobial and Antiviral Research

- The study of new 1,2,4-triazole derivatives highlighted their synthesis and antimicrobial activities, contributing to the development of new therapeutic agents (Bektaş et al., 2007).

- Research on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, emphasizing the role of triazole derivatives in antiviral research (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Triazole compounds are generally known to interact with a variety of biological targets due to their versatile chemical structure .

Mode of Action

Triazole compounds can participate in typical nitrogen heterocycle reactions . Under acidic conditions, they can undergo hydrogen bond breaking and protonation reactions .

Result of Action

It’s worth noting that triazole compounds are often synthesized for their potential biological activities .

Future Directions

The future directions for “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” and its derivatives could involve further exploration of their anti-influenza activity . Additionally, the synthesis of new 1,2,4-triazole derivatives and the study of their properties and potential applications could be a promising area of research .

Biochemical Analysis

Biochemical Properties

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and hydrolases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can lead to changes in gene expression patterns and metabolic fluxes, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic rates and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .

Properties

IUPAC Name |

5-chloro-1-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLONMKPBQJGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)

![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)